molecular formula C20H40N2O3 B12649493 Mirataine BB CAS No. 86438-78-0

Mirataine BB

Cat. No.: B12649493
CAS No.: 86438-78-0
M. Wt: 356.5 g/mol
InChI Key: ZKLUMGXCBLRLRX-UHFFFAOYSA-N
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Description

Overview of Zwitterionic Surfactant Chemistry and Classification

The classification of zwitterionic surfactants is primarily based on the nature of their charged groups. encyclopedia.pub The main types include:

Betaines: These possess a quaternary ammonium (B1175870) cation and a carboxylate anion. encyclopedia.pubwikipedia.org Cocamidopropyl betaine (B1666868) is a widely recognized example. irosurfactant.comwikipedia.org

Sulfobetaines: These contain a quaternary ammonium cation and a sulfonate anion. encyclopedia.pubrsc.org

Amine Oxides: These feature a quaternary ammonium cation and an oxygen anion. encyclopedia.pubwikipedia.org

Zwitterionic surfactants are valued for their desirable properties, including high water solubility, mildness, resistance to hard water, and stability across a broad pH range. encyclopedia.pubnih.gov These characteristics make them suitable for a wide array of applications, particularly in personal care products where gentleness is paramount. encyclopedia.pubbiolinscientific.com

Historical Trajectory and Evolution of Betaine Surfactants in Industrial Chemistry

The development of betaine amphoteric surfactants was initially driven by applications within the textile industry. keruichemical.com Their chemical stability over a wide pH range made them effective as leveling agents, wetting agents, and softeners. keruichemical.com The origins of cocamidopropyl betaine, a prominent betaine surfactant, can be traced back to the 1950s as a milder alternative to harsh anionic surfactants like sodium lauryl sulfate (B86663) (SLS). yeserchem.com

Initially utilized in detergents and fabric softeners, the 1960s saw a significant expansion of betaine surfactants into the personal care industry. yeserchem.com Their mild cleansing and foaming properties, coupled with their compatibility with other ingredients, made them ideal for shampoos and other personal care formulations. yeserchem.com Over the decades, the demand for milder and more sustainable ingredients has fueled the growth of the betaine surfactant market. marketresearch.comalliedmarketresearch.com Research and development have led to different grades of betaine surfactants with varying foaming properties and pH levels to suit specific product needs. yeserchem.com The focus on biodegradability and reduced environmental impact has further solidified the importance of betaines in modern industrial chemistry. yeserchem.com

Positioning of Mirataine BB within Contemporary Amphoteric Surfactant Research

Contemporary research continues to explore the synergistic effects of zwitterionic surfactants like this compound with other types of surfactants. beautycon.comsci-hub.se Studies have shown that combinations of amphoteric surfactants with anionic surfactants can lead to the formation of self-assembling complexes that impart desirable properties to the solution, such as reduced irritation. beautycon.com The ability of betaines to improve the solubility and performance of other surfactants, like the gentle sodium cocoyl isethionate, is an area of active investigation. beautycon.com

Furthermore, the trend towards green and sustainable chemistry is a significant driver in current amphoteric surfactant research. The development of bio-based surfactants derived from renewable resources is a key focus. sci-hub.se Betaine surfactants, which can be synthesized from natural fatty acids, are well-positioned within this trend. sci-hub.se The ongoing research into new synthesis methods and applications for betaine surfactants, including those for enhanced oil recovery, highlights their continued relevance and potential for innovation. google.com The global market for amphoteric surfactants is projected to experience significant growth, driven by the increasing demand for mild, effective, and environmentally friendly ingredients in personal care and other industries. marketresearch.comalliedmarketresearch.comstratviewresearch.com

Properties

CAS No.

86438-78-0

Molecular Formula

C20H40N2O3

Molecular Weight

356.5 g/mol

IUPAC Name

3-(dodecanoylamino)-2-(trimethylazaniumyl)pentanoate

InChI

InChI=1S/C20H40N2O3/c1-6-8-9-10-11-12-13-14-15-16-18(23)21-17(7-2)19(20(24)25)22(3,4)5/h17,19H,6-16H2,1-5H3,(H-,21,23,24,25)

InChI Key

ZKLUMGXCBLRLRX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NC(CC)C(C(=O)[O-])[N+](C)(C)C

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of Mirataine Bb

Comprehensive Analysis of Mirataine BB Synthetic Pathways

This compound, known chemically as Cocamidopropyl Betaine (B1666868) (CAPB), is a zwitterionic (amphoteric) surfactant synthesized through a two-step batch process. researchgate.netresearchgate.net The synthesis begins with a condensation reaction, followed by a quaternization reaction. researchgate.net The primary pathway involves the reaction of fatty acids, typically derived from coconut or palm oil, with 3-dimethylaminopropylamine (B130723) (DMAPA) to form an intermediate known as a fatty amidoamine. iczhiku.comcir-safety.org This intermediate, cocamidopropyl dimethylamine (B145610), is then subsequently reacted with an alkylating agent, most commonly sodium chloroacetate (B1199739), in an aqueous medium to yield the final product, this compound, along with sodium chloride as a byproduct. iczhiku.comgoogle.comepo.org

Amidation and Quaternization Reactions: Mechanistic Insights from Precursor Chemistry

The synthesis of this compound is fundamentally a two-stage process: amidation followed by quaternization (also referred to as carboxymethylation). epo.orggoogle.com Each stage involves specific precursor chemistry that dictates the formation and purity of the final surfactant molecule.

The initial step is an amidation reaction, a type of condensation reaction, between fatty acids and 3-dimethylaminopropylamine (DMAPA). cir-safety.org The fatty acids are typically sourced from coconut oil, which primarily consists of lauric acid, myristic acid, caprylic acid, and capric acid. researchgate.net In this reaction, the primary amine group of DMAPA nucleophilically attacks the carboxyl group of the fatty acid. This process forms an amide bond and releases a molecule of water, which is continuously removed to drive the reaction toward completion. google.com The resulting intermediate is an amidoamine, specifically cocamidopropyl dimethylamine. iczhiku.comgoogle.com The tertiary amine group from DMAPA remains intact during this stage, preserved for the subsequent quaternization step. googleapis.com

Table 1: Key Reactants and Products in the Synthesis of this compound

Reaction Stage Reactants Intermediate/Product Byproduct
Amidation Coconut Oil Fatty Acids, Dimethylaminopropylamine (DMAPA) Cocamidopropyl Dimethylamine (Amidoamine) Water
Quaternization Cocamidopropyl Dimethylamine, Sodium Chloroacetate This compound (Cocamidopropyl Betaine) Sodium Chloride
Quaternization with Alkylating Agents (e.g., Sodium Chloroacetate)

The second step is the quaternization of the tertiary amine in the cocamidopropyl dimethylamine intermediate. google.com This is achieved by reacting the amidoamine with an alkylating agent, typically sodium monochloroacetate (SMCA), in an aqueous solution. google.comepo.org In this nucleophilic substitution reaction, the tertiary nitrogen atom of the amidoamine attacks the carbon atom bonded to the chlorine in SMCA. This forms a new carbon-nitrogen bond, displacing the chloride ion and creating the quaternary ammonium (B1175870) cation characteristic of the betaine structure. The reaction results in the formation of this compound and sodium chloride. googleapis.com The progress of the quaternization reaction can be monitored by measuring the amount of liberated chloride ions or the level of unreacted amidoamine. google.com Incomplete quaternization is a primary reason for the presence of residual free amidoamine in the final product. researchgate.netgoogle.com

Optimization of Reaction Parameters in this compound Synthesis

The efficiency of this compound synthesis and the quality of the final product are highly dependent on the careful control and optimization of various reaction parameters. These include the quality of the raw materials and the precise regulation of physical conditions like temperature, pressure, and pH.

The quality of the starting materials significantly affects the properties and purity of the resulting this compound. The type of fatty acid stock used, for instance, whether it is hardened (hydrogenated) or distilled, can impact the color and odor of the final product. google.com The purity of the commercial-grade product can vary, containing different amounts of reactants and intermediates. iczhiku.com

Key impurities in the final product often include unreacted DMAPA and amidoamine. researchgate.neticzhiku.com The presence of free amidoamine, typically targeted to be below 0.5%, arises from incomplete quaternization. researchgate.netgoogle.com The level of free DMAPA can be reduced by process controls such as steam passing. google.com The quality of the final product is therefore directly linked to minimizing these residual impurities through high-quality raw materials and optimized reaction conditions. cir-safety.org

Precise control over reaction conditions is crucial for maximizing yield and product purity.

Amidation: The amidation reaction is typically carried out at elevated temperatures, with ranges cited between 140-180°C, and more specifically at 155-165°C. google.com Another source suggests a broader range of >75°C to <175°C. cir-safety.org The reaction is carried out until the acid value of the mixture drops to a specified low level, indicating near-complete conversion of the fatty acids. google.com

Quaternization: This step is conducted under milder temperature conditions. The reaction is commonly held at a temperature of 80-85°C. google.comgoogleapis.com One production process describes heating to 85-95°C, followed by a holding period for 2-3 hours to ensure the reaction goes to completion. google.com Control of pH is critical during quaternization. The pH is generally maintained between 7.5 and 8.2 by the addition of a base like sodium hydroxide (B78521) solution. google.comgoogleapis.com This control is essential for ensuring the reaction proceeds efficiently and for the stability of the final product. icm.edu.pl While pressure is not a primary parameter in many described syntheses, which often occur at atmospheric pressure, controlling the temperature and pH is paramount for successful and efficient production of this compound. researchgate.net

Table 2: Optimized Reaction Parameters in this compound Synthesis

Parameter Amidation Stage Quaternization Stage
Temperature 140 - 180°C google.com 80 - 95°C google.comgoogleapis.comgoogle.com
pH Not specified as a primary control parameter 7.5 - 8.2 google.comgoogleapis.com
Molar Ratio (Reactants) Fatty Acid to DMAPA: 1:1 to 1:1.1 google.com Amidoamine to SMCA: 1:1 to 1:1.1 epo.orggoogle.com
Reaction Monitoring Acid Value (< 12) google.com Chloride Ion Liberation, Unreacted Amidoamine (< 0.5%) researchgate.netgoogle.com

Industrial Scale Preparation and Process Engineering Considerations

The industrial-scale synthesis of this compound, chemically known as Lauramidopropyl Betaine, is a multi-step process designed for efficiency, high purity, and yield. The process is primarily a two-stage chemical synthesis involving an amidation reaction followed by a quaternization (or carboxymethylation) reaction. patsnap.comspecialchem.com

The manufacturing process begins with the amidation of a fatty acid with an amine, followed by the alkylation of the resulting intermediate to form the betaine.

Step 1: Amidation Reaction

The initial step involves the reaction of lauric acid with N,N-dimethyl-1,3-propanediamine (DMAPA) to form the intermediate, lauramidopropyl dimethylamine (amidoamine). patsnap.compatsnap.com

Process Flow: Lauric acid, typically derived from coconut or palm kernel oil, is charged into a large-scale stirred-tank reactor. specialchem.comnih.gov The reactor is heated to melt the fatty acid (approximately 70°C). patsnap.com To prevent oxidation and side reactions, the reactor atmosphere is rendered inert, commonly with a nitrogen blanket. patsnap.com

Reactor Operations: N,N-dimethyl-1,3-propanediamine is then added slowly, often dropwise, into the molten lauric acid. patsnap.com The reaction is highly temperature-dependent; the temperature is gradually raised and maintained at a high level, typically between 160°C and 180°C, for several hours to drive the condensation reaction forward. patsnap.compatsnap.com During this phase, water is formed as a byproduct and is continuously removed, often aided by operating the reactor under reduced pressure, to shift the reaction equilibrium towards the product. patsnap.com The progress of the reaction is monitored by measuring the acid value of the mixture, with the reaction considered complete when the acid value stabilizes at a low level. patsnap.com

Step 2: Quaternization Reaction

The second stage is the quaternization of the amidoamine intermediate with a carboxylating agent, typically sodium chloroacetate, to yield the final this compound product. patsnap.comgzzhchem.com

Process Flow: The crude amidoamine from the first stage is dissolved in a solvent, such as ethanol (B145695) or water. patsnap.comsci-hub.se This solution is then transferred to a second reactor. Sodium chloroacetate is added to the solution in batches. patsnap.com

Reactor Operations: The quaternization reaction is conducted at a lower temperature than the amidation step, with a typical reflux temperature around 80°C. sci-hub.sealfa-chemistry.com Maintaining an alkaline pH throughout this stage is crucial, as it accelerates the reaction and leads to a more complete conversion, thereby minimizing the residual amidoamine in the final product. cosmeticsandtoiletries.com The reaction is allowed to proceed for several hours (e.g., 5 hours) to ensure completion. patsnap.com The final product is an aqueous solution of Lauramidopropyl Betaine, with sodium chloride formed as a significant byproduct. patsnap.com

The table below summarizes typical operational parameters for the industrial synthesis of this compound.

Process StepKey ReactantsTypical TemperatureDurationKey Engineering Controls
AmidationLauric Acid, N,N-dimethyl-1,3-propanediamine160-180°C~6-10 hoursInert nitrogen atmosphere, reduced pressure for water removal, acid value monitoring
QuaternizationAmidoamine Intermediate, Sodium Chloroacetate~80°C~5 hoursBatch-wise addition of reactant, pH control (alkaline), solvent reflux

Purification is critical to remove byproducts, unreacted raw materials, and solvents to achieve the desired quality and purity of this compound for commercial applications.

Distillation: Following the amidation step, vacuum distillation is employed to remove volatile impurities. patsnap.com This includes residual water, any excess N,N-dimethyl-1,3-propanediamine, and remaining fatty acids. patsnap.com This step is crucial for the purity of the amidoamine intermediate before it proceeds to the quaternization stage. Similarly, after the final reaction, distillation can be used to remove and recover solvents like ethanol. patsnap.com

Filtration: The most significant impurity after the quaternization reaction is sodium chloride, which is formed stoichiometrically. patsnap.com This salt is typically removed by filtration. patsnap.com In some processes, the crude product is mixed with a solvent like acetone (B3395972) in which the betaine is soluble but the salt is not, facilitating its separation via filtration. patsnap.comsci-hub.se More advanced membrane filtration techniques, such as ultrafiltration, can also be used to separate the larger surfactant micelles from smaller impurities and inorganic salts. google.com

Extraction: To achieve a higher purity final product, some methods incorporate an extraction step to purify the amidoamine intermediate before the quaternization reaction. patsnap.com This involves dissolving the crude amidoamine in a solvent like ethyl acetate (B1210297) and washing it with a brine solution (e.g., 5% sodium chloride) to remove water-soluble impurities. patsnap.com

The table below outlines the primary purification techniques and the impurities they target.

TechniqueProcess StagePrimary Impurity TargetedDescription
Vacuum DistillationPost-AmidationExcess DMAPA, Water, Unreacted Fatty AcidsSeparation based on differences in boiling points under reduced pressure. patsnap.com
FiltrationPost-QuaternizationSodium ChlorideSolid-liquid separation to remove the precipitated salt byproduct. patsnap.com
ExtractionIntermediate PurificationWater-soluble impurities in amidoamineLiquid-liquid extraction using a solvent system to purify the intermediate. patsnap.com
UltrafiltrationFinal Product PurificationLow molecular weight impurities, saltsMembrane-based separation that retains larger surfactant micelles while allowing smaller molecules to pass through. google.com

Chemical Reactivity and Stability Studies of this compound

This compound is known for its excellent stability across a wide range of pH values, a characteristic feature of amphoteric surfactants. alfa-chemistry.com This stability allows it to be formulated in both acidic and alkaline conditions. Its reactivity is centered around its functional groups: the amide linkage, the quaternary ammonium cation, and the carboxylate anion.

Detailed studies specifically outlining the oxidation pathways and mechanisms for this compound are not extensively available in public literature. However, the reactivity can be inferred from the behavior of related amphoteric surfactants, particularly amine oxides, which are known for their stability in the presence of oxidizing agents.

The quaternary ammonium group in this compound is in a stable, fully oxidized state. The rest of the molecule, however, could be susceptible to strong oxidizing conditions. In industrial applications, related amine oxide surfactants are noted for their stability in the presence of hydrogen peroxide, which suggests that the core structure of these types of surfactants is robust. Any oxidative reaction would likely target the alkyl chain or the amide group under harsh conditions (e.g., high temperature, presence of catalysts). Controlled oxidation would be necessary to prevent the complete degradation of the surfactant molecule.

While specific research on the characterization of oxidative derivatives of this compound is limited, studies on other chemical transformations provide insight into the synthesis and characterization of its derivatives. For example, a study involving the reaction of Lauramidopropyl Betaine (LAB) with formaldehyde (B43269) introduced new hydroxymethyl functional groups into the molecule. researchgate.net

In this research, new surfactants were synthesized by reacting LAB with formaldehyde in molar ratios from 1:1 to 1:4. researchgate.net The resulting products were purified and characterized. The introduction of the hydroxymethyl group was shown to alter the surfactant's properties, such as its resistance to high temperatures and its performance in the presence of methanol. researchgate.net Characterization of such derivatives typically involves spectroscopic methods like Infrared (IR) spectroscopy to identify functional groups and Nuclear Magnetic Resonance (¹H NMR) to confirm the molecular structure. tandfonline.com This demonstrates that the this compound molecule can be chemically modified to create derivatives with tailored properties, and these derivatives can be characterized using standard analytical techniques.

Reduction Reactions and Modification of Functional Groups

While information on the specific reduction of this compound is not extensively detailed in publicly available literature, the chemical structure allows for theoretical exploration of such reactions. The primary target for reduction would be the carboxylate group.

Theoretically, a reducing agent like Sodium Borohydride could be employed to reduce the carboxylate functionality of this compound. In a controlled reaction environment, this would likely transform the carboxylate group into a primary alcohol. Such a reaction would need careful optimization to avoid affecting other parts of the molecule.

The reduction of the carboxylate group to a primary alcohol would fundamentally alter the nature of this compound. The resulting molecule would lose its anionic character, thereby disrupting the amphoteric balance. This transformation would yield a cationic surfactant, as the quaternary ammonium group would remain. This modification would significantly impact its solubility, foaming properties, and interaction with other charged species in a formulation.

Substitution Reactions and Structural Diversification

Substitution reactions offer a versatile platform for modifying the structure of this compound, enabling the fine-tuning of its physicochemical properties.

Alkylation, the addition of an alkyl chain, presents a direct method for modifying the hydrophilic-hydrophobic balance (HLB) of this compound. While specific examples of alkylating this compound are not prevalent, the principles of surfactant chemistry suggest that targeting the carboxylate group or potentially the amide nitrogen could be feasible. Introducing longer alkyl chains would increase the hydrophobicity of the molecule. This modification could enhance its emulsifying properties for specific oil phases. google.com

The synthesis of novel analogs of this compound can be achieved through various synthetic routes, often starting from different fatty acids or modifying the linker group between the hydrophobic tail and the hydrophilic head. For instance, using different fatty acids other than lauric acid would result in analogs with varying chain lengths, impacting their foaming and cleansing properties. Furthermore, modifications to the propyl amine linker could introduce new functionalities or alter the spacing between the charged groups, leading to surfactants with unique performance characteristics. Several other betaine derivatives, which can be considered analogs, exist in the "Mirataine" product line, such as cocamidopropyl betaine and oleyl betaine. osti.govgoogle.com

Comprehensive Analysis of this compound pH Stability and Integrity across Broad pH Ranges

This compound is well-documented for its exceptional stability across a wide pH spectrum. ulprospector.comspecialchem.comspecialchem.com This robustness is a key advantage in formulating products that may have acidic or alkaline pH values. Its amphoteric nature allows it to maintain its structural integrity and performance in diverse chemical environments. At a low pH, the carboxylate group is protonated, and the molecule carries a net positive charge. Conversely, in alkaline conditions, it exists as a zwitterion with both a positive and a negative charge. This ability to adapt its charge based on pH contributes to its compatibility with a wide range of other surfactant types, including anionic, cationic, and non-ionic surfactants. scribd.comscribd.com This broad pH stability is crucial for its use in various applications, from acidic cleaning formulations to alkaline personal care products.

Molecular Mechanism of Action and Interfacial Phenomena of Mirataine Bb

Surfactant Properties and Surface Tension Reduction Mechanisms of Mirataine BB

As an amphiphilic molecule, this compound readily adsorbs at interfaces, thereby reducing the interfacial tension. This property is fundamental to its role as a surfactant. The efficiency and effectiveness of a surfactant are characterized by its ability to lower surface tension and its tendency to form micelles in the bulk phase.

A key parameter in understanding the surfactant properties of this compound is its Critical Micelle Concentration (CMC), which is the concentration at which surfactant monomers in a solution begin to aggregate and form micelles. For Lauramidopropyl Betaine (B1666868) (LAPB), the CMC has been determined to be approximately 0.2 g/L. researchgate.net The surface tension of an aqueous solution of LAPB decreases with increasing concentration until the CMC is reached, at which point it plateaus. This behavior is depicted in the surface tension vs. concentration curve. researchgate.net

The following table summarizes the surface tension of Lauramidopropyl Betaine (LAPB) at various concentrations, illustrating the reduction in surface tension as the concentration approaches the CMC.

Concentration of LAPB (g/L)Surface Tension (mN/m)
0.001~65
0.01~50
0.1~35
0.2 (CMC)~30
1.0~30
Data is estimated from the graphical representation in the source. researchgate.net

Gibbs Adsorption Isotherm Analysis and Interfacial Layer Formation

The Gibbs Adsorption Isotherm is a fundamental equation in surface science that relates the change in surface tension of a solution to the concentration of a solute at the interface. wikipedia.orgalfa-chemistry.comscribd.com This analysis allows for the calculation of the surface excess concentration (Γ), which is the amount of surfactant adsorbed per unit area of the interface. wikipedia.orgalfa-chemistry.com

For a zwitterionic surfactant like this compound, the Gibbs adsorption isotherm equation can be expressed as:

Γ = - (1/RT) * (dγ/dlnC)

Where:

Γ is the surface excess concentration

R is the ideal gas constant

T is the absolute temperature

γ is the surface tension

C is the surfactant concentration

By analyzing the slope of the surface tension versus the natural logarithm of the concentration plot below the CMC, the surface excess concentration can be determined. youtube.com This value provides insight into the packing density of the this compound molecules at the interface. A steeper slope indicates a higher surface activity and a more densely packed interfacial layer. The formation of this adsorbed monolayer of this compound molecules, with their hydrophobic tails oriented away from the aqueous phase and their hydrophilic headgroups interacting with water, is the primary mechanism for surface tension reduction.

Wetting and Spreading Enhancement in Aqueous Solutions

The reduction of surface tension by this compound directly enhances the wetting and spreading of its aqueous solutions on various surfaces. Wetting is the ability of a liquid to maintain contact with a solid surface, and it is quantified by the contact angle. A lower contact angle signifies better wetting.

Research has demonstrated the potent effect of Lauramidopropyl Betaine on modifying the wettability of surfaces. In one study, a 1 wt. % solution of Lauramidopropyl Betaine was able to significantly alter the wettability of a strongly oil-wet surface, which initially had a contact angle of 180°, to a neutral-wet state with a contact angle of 78.3° ± 6.7°. nih.gov This substantial reduction in contact angle indicates a significant increase in the affinity of the aqueous solution for the solid surface, thereby promoting wetting and the displacement of oil. This property is particularly valuable in applications such as hard surface cleaning and enhanced oil recovery. nih.gov

Molecular Interactions of this compound at Diverse Interfaces

The amphiphilic nature of this compound governs its interactions at a variety of interfaces, including lipid bilayers and solid-liquid or air-liquid interfaces. These interactions are crucial for its performance in biological and industrial systems.

Interaction with Lipid Bilayers and Cellular Membrane Permeability Modulation

Betaine surfactants, including this compound, are known for their mildness and biocompatibility, which stems from their unique interactions with lipid bilayers, the primary components of cell membranes. Due to their zwitterionic nature, betaines are thought to interact with the polar head groups of phospholipids (B1166683) in the membrane.

While direct studies on this compound's effect on cellular membrane permeability are limited, research on related betaine surfactants in stabilizing lipid-based nanocarriers, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), provides valuable insights. The ability of betaine surfactants to effectively stabilize these lipid structures suggests a strong interaction with the lipid matrix, likely involving the insertion of the hydrophobic tail into the lipid core while the hydrophilic headgroup remains at the interface. This interaction can influence the fluidity and permeability of the lipid bilayer. It is hypothesized that at low concentrations, this compound can integrate into the lipid bilayer without causing significant disruption, while at higher concentrations, it may lead to increased membrane permeability or even solubilization of the membrane.

Adsorption Behavior on Solid-Liquid and Air-Liquid Interfaces

The adsorption of this compound at solid-liquid and air-liquid interfaces is a key aspect of its functionality. At the air-liquid interface, this compound molecules arrange themselves to minimize the free energy of the system, with their hydrophobic tails extending into the air and their hydrophilic heads remaining in the water. This orientation creates a surface film that reduces the surface tension. The density and orientation of this film are dependent on the bulk concentration of the surfactant, reaching a maximum packing density at the CMC.

At the solid-liquid interface, the adsorption of this compound is influenced by the nature of the solid surface and the properties of the liquid phase. On hydrophobic surfaces, the hydrophobic tails of this compound can adsorb onto the surface, leaving the hydrophilic headgroups exposed to the aqueous phase, thereby making the surface more hydrophilic. Conversely, on hydrophilic surfaces, the interaction may be mediated by the polar headgroup. The ability of Lauramidopropyl Betaine to alter the wettability of an oil-wet rock surface from hydrophobic to neutral-wet is a clear demonstration of its strong adsorption at the solid-liquid interface. nih.gov

Protein-Surfactant Interactions and Enzyme Stabilization Mechanisms

The interaction of surfactants with proteins is a critical consideration in many formulations, particularly in personal care products and biopharmaceutical preparations. Zwitterionic surfactants like this compound are generally considered to be mild and less denaturing to proteins compared to their ionic counterparts.

The interaction between this compound and proteins is thought to be primarily driven by hydrophobic interactions between the lauryl tail of the surfactant and nonpolar regions on the protein surface. Additionally, electrostatic interactions between the charged groups on the betaine headgroup and charged residues on the protein can also play a role.

Studies on the stabilizing effects of betaines on enzymes, such as lysozyme, have shown that they can protect the protein from denaturation under stress conditions like heat. nih.gov The proposed mechanism for this stabilization involves the preferential exclusion of the betaine from the protein's hydration shell. This forces the protein to maintain a more compact, native conformation to minimize its surface area exposed to the solvent. At certain concentrations, betaines can enhance the catalytic activity of enzymes, suggesting that the interaction may induce favorable conformational changes in the enzyme's active site. researchgate.netbiorxiv.org However, the specific nature and outcome of these interactions are highly dependent on the specific protein, the concentration of the surfactant, and the solution conditions.

Electrostatic Binding to Protein Surface Sites

The initial interaction between this compound and a protein is often dominated by electrostatic forces. usc.edunih.gov Proteins in solution present a mosaic of charged residues on their surface, the net charge of which is dependent on the pH of the medium relative to the protein's isoelectric point (pI). Below its pI, a protein will have a net positive charge, and above its pI, it will carry a net negative charge.

As a zwitterionic surfactant, this compound possesses both a permanent positive charge on its quaternary ammonium (B1175870) group and a pH-dependent negative charge on its carboxylate group. At a pH below the pKa of its carboxylic acid group, the surfactant carries a net positive charge. Conversely, at a pH above this pKa, it is zwitterionic, carrying both a positive and a negative charge, resulting in a net neutral charge.

This charge profile allows for specific electrostatic interactions with charged sites on the protein surface. At a pH where the protein is negatively charged, the positively charged quaternary ammonium group of this compound can bind to anionic residues such as aspartate and glutamate. Conversely, if the pH is such that the protein is positively charged, the carboxylate group of the surfactant can interact with cationic residues like lysine (B10760008) and arginine. These initial electrostatic interactions are often the first step in the association between the surfactant and the protein, occurring at surfactant concentrations below the critical micelle concentration (CMC). usc.edu

Table 1: Representative Electrostatic Interactions of Surfactant Head Groups with Protein Residues

Surfactant Head Group Protein Surface Residue (at neutral pH) Type of Interaction
Quaternary Ammonium (Cationic) Aspartic Acid, Glutamic Acid (Anionic) Ionic Bonding

Hydrophobic Interactions with Protein Regions

Following initial electrostatic binding, or occurring concurrently, hydrophobic interactions play a crucial role in the association of this compound with proteins. usc.edunih.gov The hydrophobic lauryl tail (a C12 alkyl chain) of the surfactant molecule has a strong tendency to avoid the aqueous environment and associate with nonpolar regions of the protein. nih.gov

At higher surfactant concentrations, these hydrophobic interactions become more significant and can lead to the cooperative binding of more surfactant molecules.

Cooperative Binding and Conformational Changes of Proteins

Cooperative binding is a process where the initial binding of a few surfactant molecules facilitates the binding of subsequent molecules. nih.gov This phenomenon is particularly important in the interaction of surfactants with proteins and often leads to significant conformational changes.

The process can be visualized in stages. After the initial electrostatic and hydrophobic interactions, as the concentration of this compound increases, the bound surfactant molecules can begin to form aggregates, or pre-micelles, on the protein surface. The hydrophobic tails of these bound surfactants create a more favorable environment for the hydrophobic tails of other surfactant molecules to associate, leading to a cooperative binding process.

This cooperative binding can induce conformational changes in the protein. The association of a significant number of surfactant molecules can disrupt the native tertiary structure of the protein, leading to partial or complete unfolding. nih.gov The hydrophobic core of the protein may become more exposed, providing more sites for the hydrophobic tails of the surfactant to bind. This unfolding and subsequent binding of surfactant molecules can result in the formation of a protein-surfactant complex, often described as a "necklace and bead" model, where surfactant micelles are threaded along the unfolded polypeptide chain. usc.edu

It is important to note that zwitterionic surfactants like this compound are generally considered to be milder and less denaturing than their ionic counterparts (e.g., sodium dodecyl sulfate). rsc.org However, at sufficiently high concentrations, they can still induce significant changes in protein structure.

Influence of Surfactant Head Group, Chain Length, and Critical Micelle Concentration (CMC) on Protein Stability

The stability of a protein in the presence of a surfactant is influenced by several properties of the surfactant molecule, including its head group, chain length, and critical micelle concentration (CMC).

Surfactant Head Group: The zwitterionic head group of this compound contributes to its relatively mild interaction with proteins compared to purely ionic surfactants. rsc.org The presence of both positive and negative charges can lead to a more balanced electrostatic interaction, reducing the strong repulsive or attractive forces that can drive significant protein unfolding.

Chain Length: The length of the hydrophobic alkyl chain has a significant impact on the surfactant's interaction with proteins. A longer chain, such as the lauryl (C12) chain of this compound, leads to stronger hydrophobic interactions. uniroma1.it This can result in a lower critical micelle concentration (CMC) and a greater tendency to induce protein unfolding at lower surfactant concentrations compared to surfactants with shorter alkyl chains.

Critical Micelle Concentration (CMC): The CMC is the concentration at which surfactant molecules begin to self-assemble into micelles in solution. The interaction of surfactants with proteins often changes significantly around the CMC. Below the CMC, individual surfactant molecules or small aggregates interact with the protein. Above the CMC, the presence of micelles introduces a new dynamic. The protein can interact with these micelles, and in some cases, the presence of the protein can lower the apparent CMC of the surfactant. researchgate.net For Lauramidopropyl Betaine, the CMC is influenced by factors such as the presence of other substances in the solution. tegewa.de

Table 2: Influence of Surfactant Properties on Protein Interaction (General Trends)

Surfactant Property Influence on Protein Interaction
Head Group Charge Ionic surfactants tend to be more denaturing than zwitterionic and non-ionic surfactants.
Alkyl Chain Length Longer chains lead to stronger hydrophobic interactions and a lower CMC.

| Concentration relative to CMC | Interactions below the CMC are primarily with monomers; above the CMC, interactions with micelles dominate and are more likely to cause significant conformational changes. nih.gov |

Advanced Applications and Performance Enhancement of Mirataine Bb

Role of Mirataine BB in Advanced Formulation Chemistry

This compound is a versatile ingredient in complex fluid systems, where it functions beyond simple surface tension reduction. Its utility in enhancing formulation stability, texture, and performance is a subject of considerable research and commercial application.

Synergistic Interactions with Anionic Surfactant Systems

This compound exhibits pronounced synergistic effects when combined with anionic surfactants, such as Sodium Laureth Sulfate (B86663) (SLES) and other alkyl sulfates. This interaction is fundamental to its role as a secondary surfactant. The zwitterionic nature of this compound allows it to interact with the negatively charged headgroups of anionic surfactants. This interaction is believed to screen the electrostatic repulsion between the anionic surfactant molecules at interfaces (like air-water or oil-water), enabling closer packing. d-nb.info This closer arrangement of surfactant molecules leads to the formation of mixed micelles, which are often more stable and possess different morphologies (e.g., transitioning from spherical to wormlike micelles) than micelles formed by the individual surfactants alone. researchgate.netarchive.org This synergistic micellization is a key factor in the enhanced performance characteristics observed in mixed systems. scribd.com The combination often results in a significant boost in viscosity and improved foam quality, which is highly desirable in personal care and cleaning formulations. ulprospector.comepdf.pub

Table 1: Synergistic Effects of this compound with Anionic Surfactants

Property Observation Mechanism
Viscosity Significant increase in formulation viscosity, especially with the addition of electrolytes (salt). scribd.comepdf.pubsci-hub.se Formation of larger, elongated or wormlike mixed micelles which entangle more effectively. researchgate.net
Foam Volume Boosts initial foam volume when combined with primary anionic surfactants. ulprospector.comresearchgate.net Reduced electrostatic repulsion at the air-water interface allows for tighter surfactant packing, creating more robust lamellae. d-nb.info
Foam Stability Increases the stability and longevity of the foam produced. chemagent.sueuropa.eu The mixed surfactant film is more resilient, slowing down bubble coalescence and disproportionation. d-nb.info

| Irritation Reduction | Mitigates the potential skin irritation associated with purely anionic surfactant systems. ulprospector.com | The zwitterionic-anionic complex is milder on the skin than the anionic surfactant alone. |

Foaming Performance Enhancement and Foam Stability Characteristics

This compound is recognized as an outstanding foaming agent, valued not just for the volume of foam it produces but for its quality and stability. ulprospector.comacs.org It generates a dense, creamy lather and works to stabilize the foam structure, preventing its rapid collapse. psgraw.comuek.krakow.pl Research using methods like the Ross-Miles test, which evaluates foaming ability, has shown that betaine (B1666868) surfactants contribute significantly to foam performance. chemagent.suacs.org When used as a co-surfactant, this compound enhances the foam generated by primary anionic surfactants, making it more stable and persistent, even in the presence of hard water or soil. d-nb.infopsgraw.com This is attributed to the formation of a more robust and elastic film at the air-water interface of the bubbles. d-nb.info This characteristic is particularly beneficial in applications where long-lasting foam is a key performance indicator. researchgate.net

Chemical Applications in Enhanced Oil Recovery and Fluid Rheology

Beyond personal care and cleaning, this compound has found advanced applications in the oil and gas industry, specifically in Chemical Enhanced Oil Recovery (EOR). Its unique properties at high temperatures and in high-salinity environments make it a valuable component in complex EOR fluids. nih.govoiccpress.comdoe.gov

Interaction with Water-Soluble Polymers in High-Salinity Aqueous Solutions

In EOR, high molecular weight water-soluble polymers, such as partially hydrolyzed polyacrylamide (HPAM), are used to increase the viscosity of injection water to improve sweep efficiency. d-nb.infonuph.edu.ua However, these polymers often lose their viscosity and, therefore, their effectiveness in the harsh conditions of oil reservoirs, which typically feature high temperatures and high salinity. d-nb.infonuph.edu.ua

Research has demonstrated a significant synergistic interaction between this compound and water-soluble polymers in high-salinity brines. A patent for EOR applications describes how the addition of zwitterionic surfactants, including this compound, to a water-soluble polymer solution containing high concentrations of salt (e.g., 10% KCl) significantly improves the stability and viscosity of the polymer solution. sci-hub.se In one study, the addition of 0.1% HPAM to a system containing surfactants and nanoparticles generated stable foams with apparent viscosities up to 68 cP, a phenomenon described as an "extraordinary degree of synergy." google.com This stabilization effect is crucial for maintaining the mobility control required for effective EOR operations in challenging reservoir conditions. sci-hub.segoogle.com

Table 3: Performance of this compound with HPAM Polymer in High-Salinity Brine

Fluid Composition Condition Observation
2 wt% Diblock Polymer + 10% KCl Without Surfactant Baseline Viscosity
2 wt% Diblock Polymer + 10% KCl + 2% this compound pH 8 Increased Viscosity and Viscoelasticity sci-hub.se

Wettability Modification in Subterranean Formations

The wettability of reservoir rock is a critical factor controlling the location and flow of oil. In many reservoirs, particularly carbonates, the rock surface is "oil-wet," meaning crude oil preferentially adheres to the rock, trapping it within the porous matrix and making it difficult to recover. epdf.pubnih.gov Altering the wettability of the rock from oil-wet to a more water-wet state can significantly enhance oil recovery by allowing water to displace the oil from the rock surface. epdf.pub

This compound, as a zwitterionic surfactant, has been shown to be effective in this process. chemagent.sunih.gov Its amphiphilic nature allows it to adsorb onto the rock surface, modifying its properties. nih.gov A key study documented in a patent application demonstrated the potent effect of Lauramidopropyl Betaine on wettability. In this research, a 1 wt.% solution of Lauramidopropyl Betaine was able to alter the wettability of a strongly oil-wet surface (with an initial contact angle of 180°) to a neutral-wet state, resulting in a contact angle of 78.3° ± 6.7°. This significant change in contact angle indicates a substantial reduction in the rock's affinity for oil, facilitating its release and improving the potential for recovery.

Table 4: Wettability Alteration by this compound

Parameter Initial State (Base Case) After Treatment with 1 wt.% this compound
Wettability Strongly Oil-Wet Neutral-Wet

| Contact Angle (θ) | 180° | 78.3° ± 6.7° |

Application in Hydraulic Fracturing and Drilling Fluids

The unique properties of betaine surfactants, including this compound and its counterparts like Cocamidopropyl Betaine (CAPB), make them valuable components in the oil and gas industry, specifically in drilling and hydraulic fracturing operations. rockchemicalsinc.com These surfactants serve as effective foaming and emulsifying agents, reducing surface tension and improving the performance of foam-based drilling fluids. rockchemicalsinc.comindependentchemical.com

In the formulation of ultra-low-density drilling fluids, the selection of a suitable foaming agent is critical. A comparative study of different surfactants identified cocamidopropyl betaine as a superior foaming agent due to its combination of foam volume and stability. mdpi.com While sodium dodecyl sulfate produced a slightly higher foam volume, cocamidopropyl betaine's foam had a significantly longer stabilization time, making it the preferred choice. mdpi.com

A specific formulation for an ultra-low-density drilling fluid incorporating an amphoteric surfactant like cocamidopropyl betaine was developed through extensive experiments. mdpi.com The composition is detailed below:

ComponentConcentration
3% Bentonite Slurry-
Xanthan Gum0.3%
Carboxymethyl Cellulose0.5%
Starch0.5%
Lignite Resin2%
Blocking Agent2%
Hollow Glass Microspheres4%
Foaming Agent (Cocamidopropyl Betaine)0.5%
Nano Blocking Agent2%
Table 1: Formulation of an Ultra-Low-Density Drilling Fluid. mdpi.com

Research has also demonstrated the synergistic effects of combining betaine surfactants with other components to enhance fluid performance. A blend of Lauryl betaine and Diutan gum, for instance, results in a fracturing fluid with outstanding foam stability and superior sand-carrying capacity. techscience.com Similarly, the stability of foams for water-less hydraulic fracturing can be significantly improved by using zwitterionic surfactants like lauramidopropyl betaine (LAPB) in conjunction with nanoparticles. doe.gov This combination creates a barrier that slows down foam degradation. doe.gov Furthermore, specific patents mention the use of this compound in blends with water-soluble polymers to increase the stability and salt resistance of fracturing fluids. google.com

Biocatalytic System Stabilization for Industrial Processes

Zwitterionic surfactants, the class to which this compound belongs, play a crucial role in stabilizing proteins and enzymes during industrial processes. researchgate.net These surfactants are often non-denaturing and exhibit weaker interactions with proteins compared to their ionic counterparts. researchgate.net This characteristic is vital for preserving the structure and function of enzymes, which can be susceptible to degradation at interfaces, such as air/water. researchgate.net

Studies have shown that zwitterionic surfactants can protect enzymes from deactivation. For example, the activity and stability of β-lactamase were investigated in the presence of various surfactants. nih.gov The results indicated that sulfobetaine (B10348) surfactants, which are zwitterionic, allowed the enzyme to maintain its full activity and stabilized its conformation against denaturation. researchgate.netnih.gov However, the stabilizing effect is highly dependent on the specific structure of the surfactant. nih.gov While some zwitterionic surfactants like dimethylmyristylamine oxide provided even better stabilization, others, such as the carboxybetaine cetyldimethylammonium methanecarboxylate, caused rapid deactivation. nih.gov

In another study, the stability of bovine liver catalase was significantly improved in the presence of certain zwitterionic surfactants. nih.gov These surfactants were found to dramatically slow down the degradation of the enzyme, allowing it to preserve its activity completely for several weeks at temperatures up to 30°C. nih.gov This stabilizing effect is thought to arise from an interaction between the surfactant and the intersubunit region of the protein, which reinforces the enzyme's quaternary structure. nih.gov

The application of zwitterionic surfactants has also been shown to enhance the efficiency of enzymatic hydrolysis of lignocellulose. researchgate.net The addition of 3-(Hexadecyldimethylammonio) propanesulfonate (SB3-16), a zwitterionic surfactant, to the enzymatic hydrolysis of pretreated eucalyptus resulted in a significant increase in digestibility. researchgate.net

Lignocellulose SubstrateDigestibility (without SB3-16)Digestibility (with 2 mmol/L SB3-16)
Eucalyptus (Dilute Acid Pretreated)27.9%72.6%
Eucalyptus (Sulfite Pretreated)35.1%89.7%
Table 2: Enhancement of Enzymatic Digestibility with Zwitterionic Surfactant. researchgate.net

This enhancement is attributed to the surfactant's ability to reduce the non-productive adsorption of the cellulase (B1617823) enzyme onto the substrate without significantly inhibiting the enzyme's activity. researchgate.net

Contributions to Hard Surface Cleaning Formulations and Efficacy

This compound and related betaines are key ingredients in a wide array of hard surface cleaning products due to their multifunctional benefits. rockchemicalsinc.comatamanchemicals.com They act as detergents, foaming agents, and viscosity enhancers, making them suitable for household cleaners, industrial degreasers, and institutional disinfectants. rockchemicalsinc.com A primary advantage of amphoteric surfactants like betaines is their stability over a wide pH range and their compatibility with other types of surfactants. rockchemicalsinc.comsouthcitypetrochem.com

In hard surface cleaners, betaines boost foam stability, which allows the cleaning product to remain on vertical surfaces longer, improving the removal of dirt and grime. rockchemicalsinc.comdchemie.com.my They are valued for their gentle cleansing properties and their ability to enhance dirt removal. rockchemicalsinc.com Related compounds, such as Cocamidopropyl Hydroxysultaine, are noted for producing copious and stable foam, making them ideal for heavy-duty industrial alkaline cleaners, including steam cleaning compounds and wax removers. atamanchemicals.com

Patents for both acidic and alkaline cleaning formulations explicitly list Mirataine® BB as a suitable surfactant. googleapis.comgoogle.com These formulations are designed to clean hard surfaces like glass, tile, and ceramic while simultaneously depositing a protective silane (B1218182) coating. googleapis.comgoogle.com The inclusion of a betaine surfactant is crucial for the stability and cleaning efficacy of these advanced cleaners. google.com The versatility of betaines is further demonstrated by their use in various cleaning product formats.

Cleaning ApplicationRole of Betaine Surfactants
All-Purpose / Multi-Surface CleanersProvide gentle and effective cleaning. southcitypetrochem.comewg.org
Industrial DegreasersFunction as a detergent and foaming agent. rockchemicalsinc.com
Heavy-Duty Alkaline CleanersGenerate stable foam for enhanced contact time. atamanchemicals.com
Acidic CleanersAct as a wetting agent and detergent. atamanchemicals.com
Bathroom & Toilet Bowl CleanersHelp prevent limescale buildup and remove soap scum. syensqo.com
Table 3: Applications of Betaines in Hard Surface Cleaning.

The compatibility of betaines with other surfactants allows formulators to create synergistic blends that reduce the harshness of primary surfactants without sacrificing cleaning or foaming performance. atamanchemicals.comdchemie.com.my This makes them a cornerstone ingredient for developing effective and mild hard surface cleaning solutions.

Environmental Impact, Degradation Pathways, and Sustainable Chemistry of Mirataine Bb

Sustainable Sourcing and Production Methodologies for Mirataine BB

The environmental impact of a chemical is not limited to its fate after use but also encompasses the entire lifecycle, including the sourcing of raw materials and the manufacturing process.

This compound is a bio-based surfactant derived from renewable resources. rsc.orgrsc.org The "Coco" portion of its name refers to its origin from coconut oil, a renewable feedstock. puracy.comknowde.com Coconut trees are considered a sustainable crop as they can be harvested multiple times a year and generally require fewer chemical and water inputs compared to many other agricultural crops. puracy.com The use of such plant-derived feedstocks reduces the reliance on fossil fuels, which are finite resources. rsc.org

To holistically evaluate and mitigate the environmental footprint of their products, leading chemical manufacturers apply scientific methodologies like Life Cycle Assessment (LCA). LCA is a standardized, comprehensive framework (governed by ISO 14040 and 14044) used to assess the environmental impacts associated with all stages of a product's life, from raw material extraction ("cradle") through manufacturing, use, and disposal ("grave").

Manufacturers of this compound utilize LCA to quantify impacts such as carbon footprint and greenhouse gas emissions. This scientific approach allows for the identification of "hotspots" in the production process where environmental burdens are highest, enabling targeted improvements. By applying LCA, companies can validate the benefits of using renewable feedstocks, optimize manufacturing for energy and resource efficiency, and design products that fit within a more circular economy model. This commitment to science-based sustainability assessment helps ensure that products like this compound have a reduced environmental impact across their entire value chain.

Strategies for Carbon Footprint Reduction in Production

Feedstock Selection and Sustainable Sourcing

The primary raw materials for this compound are fatty acids derived from vegetable oils (typically coconut or palm kernel oil) and two key petrochemical-derived intermediates: dimethylaminopropylamine (DMAPA) and monochloroacetic acid (MCAA). The choice of these precursors is a critical determinant of the product's life cycle emissions.

Bio-based Feedstocks : A primary strategy for carbon footprint reduction is the use of renewable, plant-based raw materials. This compound's foundation on coconut or palm kernel oil gives it an inherent advantage over purely petrochemical-based surfactants. researchgate.net Life cycle assessments (LCA) have shown that replacing petroleum-based feedstocks with renewable alternatives like coconut oil can significantly lower greenhouse gas (GHG) emissions. For instance, studies on similar surfactants have indicated that substituting petroleum-based paraffins with those derived from coconut or palm kernel oil can reduce GHG emissions by 45% to 50%. researchgate.net However, the carbon footprint of the vegetable oil itself must be considered, which includes emissions from cultivation, land-use change, and processing.

Table 1: Estimated Carbon Footprint of Key Raw Materials This table provides an overview of the estimated greenhouse gas emissions associated with the production of the primary raw materials used in the synthesis of this compound.

Raw MaterialSource TypeEstimated Carbon Footprint (kg CO₂e/kg)Notes
Crude Coconut OilBio-based~5.52 carboncloud.comIncludes emissions from agriculture, land use, and initial processing.
Refined Coconut OilBio-based~5.70 carboncloud.comIncludes additional energy for refining processes.
Dimethylaminopropylamine (DMAPA)Petrochemical~4.89 erasm.orgA significant contributor to the overall footprint due to its energy-intensive synthesis.
Monochloroacetic Acid (MCAA)PetrochemicalHigh Energy InputProduction is energy- and capital-intensive, though specific CO₂e values vary by plant. researchgate.netd-nb.info

Interactive Data: Click on a raw material to see its typical contribution to the final product's footprint.

Sustainable Sourcing Initiatives : Beyond simply being bio-based, the responsible sourcing of vegetable oils is crucial. Companies are increasingly adopting certification standards (e.g., Rainforest Alliance) for coconut and palm oil to ensure that their production does not contribute to deforestation and that it follows sustainable agricultural practices. cosmeticsandtoiletries.com

Greening Petrochemical Intermediates : Efforts are underway to reduce the carbon footprint of the synthetic components. Some chemical manufacturers have announced significant investments in developing sustainable production methods for DMAPA, with targets to reduce associated carbon emissions by 20-25%. marketpublishers.com This involves process optimization and potentially the future use of bio-based precursors for the amines themselves.

Process Optimization and Energy Efficiency

The chemical synthesis of this compound is an energy-consuming process, involving heating, mixing, and purification steps. researchgate.netsci-hub.se Improving the efficiency of these operations presents a major opportunity for carbon reduction.

Development of High-Concentration Products : A significant innovation has been the development of highly concentrated forms of this compound. researchgate.net Standard commercial grades typically contain around 30% active surfactant, with the remainder being water. This water must be heated, transported, and stored. uba.de New processes have enabled the production of grades with approximately 47% active matter. researchgate.netsci-hub.se This higher concentration achieves substantial environmental benefits:

Energy Savings : Less water in the reaction and final product means less energy is consumed for heating during manufacturing.

Logistical Efficiency : Transporting a more concentrated product reduces shipping volume and, consequently, fuel consumption and associated emissions.

Table 2: Environmental Savings from Concentrated this compound This table illustrates the estimated reductions in environmental impact achieved by switching from standard (30% active) to high-concentration (47% active) this compound.

Impact CategoryEstimated ReductionRationale
Energy Consumption (Production)> 36% researchgate.netscispace.comLess water mass to heat during the manufacturing process.
Shipping Volume & Transport Emissions> 36% researchgate.netscispace.comHigher active content per unit volume reduces the number of shipments required.
Packaging WasteReducedMore compact packaging can be used, decreasing material consumption. researchgate.net

Interactive Data: Adjust the slider to see how increasing product concentration impacts transport emissions.

Catalyst and Reaction Condition Optimization : The synthesis of this compound involves two main steps: amidation and carboxymethylation. cosmeticsandtoiletries.com Maintaining optimal reaction conditions, such as temperature and pH, can increase reaction speed and yield, thereby reducing the energy input per unit of product. europa.eu

Advanced Purification Techniques : The purification of intermediates like MCAA is traditionally energy-intensive. researchgate.net Research into advanced separation processes, such as extractive dividing-wall column (DWC) systems, has shown the potential to significantly cut the carbon footprint. Studies have demonstrated that such innovative systems can reduce energy use by approximately 27% and the associated carbon footprint by over 28% compared to conventional distillation methods. researchgate.net

Adoption of Green Chemistry and Renewable Energy

Broader adoption of green chemistry principles and renewable energy sources provides a clear path to a lower carbon footprint for this compound production.

Waste Reduction and Circularity : Green chemistry principles focus on minimizing waste and maximizing atom economy. google.com For example, some synthesis routes for DMAPA allow for unreacted starting materials to be recycled back into the process, reducing material consumption and waste generation. knowde.com

Analytical Methodologies for Mirataine Bb Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique used to determine the structure of organic molecules. For Mirataine BB, ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework.

¹H NMR: Proton NMR provides information on the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum of Lauramidopropyl Betaine (B1666868), distinct signals would be expected for the protons of the lauryl chain, the amide group, the propyl bridge, and the dimethylamino and acetate (B1210297) groups of the betaine head. The integration of these signals helps in confirming the ratio of these structural components. researchgate.net

¹³C NMR: Carbon-13 NMR provides information about the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the carbon backbone of the surfactant.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further establish the connectivity between protons and carbons, providing unambiguous structural confirmation. The chemical shifts are sensitive to the molecular conformation and the surrounding chemical environment.

Table 1: Predicted ¹H NMR Chemical Shifts for Lauramidopropyl Betaine

Proton Group Predicted Chemical Shift (ppm)
Terminal Methyl (CH₃) of Lauryl Chain~0.88
Methylene (B1212753) (CH₂) groups of Lauryl Chain~1.25
Methylene (α to C=O) of Lauryl Chain~2.20
Amide N-H~7.5-8.5
N-CH₂ of Propyl Bridge~3.30
Internal CH₂ of Propyl Bridge~1.80
N⁺-(CH₃)₂~3.10
N⁺-CH₂-COO⁻~3.80

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: An FTIR (Fourier-Transform Infrared) spectrum of this compound would exhibit characteristic absorption bands. For instance, a strong band around 1640 cm⁻¹ is indicative of the amide C=O stretching vibration. The N-H stretching of the amide group typically appears as a broad band in the region of 3300 cm⁻¹. The C-H stretching vibrations of the long alkyl chain are observed between 2850 and 2960 cm⁻¹. The presence of the carboxylate group (COO⁻) is confirmed by strong asymmetric and symmetric stretching bands around 1600 cm⁻¹ and 1400 cm⁻¹, respectively. nih.govresearchgate.net

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for non-polar bonds. The C-C skeletal vibrations in the alkyl chain and the symmetric vibrations of the quaternary ammonium (B1175870) group can be observed. On-line Raman spectroscopy has been utilized to monitor the synthesis process of related compounds. xsyu.edu.cn

Table 2: Key IR Absorption Bands for Lauramidopropyl Betaine

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
N-H (Amide)Stretching3300
C-H (Alkyl)Stretching2850-2960
C=O (Amide I)Stretching~1640
C=O (Carboxylate)Asymmetric Stretching~1600
N-H (Amide II)Bending~1550
C=O (Carboxylate)Symmetric Stretching~1400

Mass spectrometry (MS) is a vital tool for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis.

Molecular Weight Determination: Techniques like Electrospray Ionization (ESI) are well-suited for analyzing polar and zwitterionic compounds like this compound. ESI-MS can accurately determine the mass of the protonated molecule [M+H]⁺, confirming the molecular formula. For Lauramidopropyl Betaine (C₁₉H₃₈N₂O₃), the expected exact mass of the molecular ion [M]⁺ is approximately 342.29 g/mol . massbank.eumedkoo.com

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) involves selecting the parent ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides a wealth of structural information. For Lauramidopropyl Betaine, common fragmentation pathways include the cleavage of the amide bond and losses of the dimethylamino and carboxylate moieties. This allows for the confirmation of the different structural subunits within the molecule. massbank.euresearchgate.net

Table 3: Common Mass Fragments of Lauramidopropyl Betaine in MS/MS

m/z (mass-to-charge ratio) Proposed Fragment Structure
343.29[M+H]⁺ (Protonated Parent Molecule)
284.24Loss of dimethylamine (B145610) and a proton
102.06Dimethylaminopropylamine fragment
85.09Propyl-dimethyl-ammonium fragment
58.07Dimethylamine fragment

Source: Data derived from mass spectral databases. massbank.euucdavis.edu

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and for identifying and quantifying related impurities.

Methodology: Reversed-phase HPLC (RP-HPLC) is commonly used, where a non-polar stationary phase is paired with a polar mobile phase. Due to the zwitterionic nature of betaines, specialized columns or mobile phase additives may be required to achieve optimal separation. Hydrophilic Interaction Liquid Chromatography (HILIC) is another effective technique. researchgate.net A mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer is often used as the mobile phase. arpnjournals.org

Detection: Detection can be achieved using various detectors. A UV detector is suitable if the compound has a chromophore, though betaines themselves have weak UV absorbance. More universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are often preferred. Mass spectrometry can be coupled with HPLC (LC-MS) for highly sensitive and specific detection and identification of the main component and any impurities. researchgate.netresearchgate.net

Impurity Profiling: HPLC can separate this compound from common process-related impurities such as unreacted starting materials (e.g., fatty acids, dimethylaminopropylamine) and by-products. This is crucial for quality control. researchgate.net

Gas Chromatography (GC) is employed to analyze volatile and semi-volatile components that may be present in the final product.

Methodology: While this compound itself is not volatile enough for direct GC analysis, GC is the standard method for determining residual solvents that may have been used during the manufacturing process. Headspace GC is a common technique where the sample is heated to release volatile compounds into the headspace of the vial, which is then injected into the GC. thermofisher.com

Analysis: A GC system equipped with a Flame Ionization Detector (FID) is typically used for quantifying residual solvents. The method can be validated according to pharmacopeial standards (e.g., USP <467>) to ensure that the levels of any residual solvents are below acceptable limits. thermofisher.com Common solvents that could be monitored include ethanol (B145695), isopropanol, or others used in the synthesis or purification steps. alfa-chemistry.com

Surface Activity Measurement Techniques

The performance of this compound as a surfactant is defined by its ability to lower the surface tension of water and form micelles. Various techniques are used to measure these critical surface-active properties.

Surface tension is a key parameter for evaluating surfactant effectiveness. Both static and dynamic methods are employed.

Du Noüy Ring Method: This is a classical and widely used technique for measuring surface tension. core.ac.ukmpg.debiolinscientific.com It involves slowly pulling a platinum-iridium ring from the surface of the liquid. mpg.debiolinscientific.com The force required to detach the ring is measured by a tensiometer and is proportional to the surface tension. mpg.de While historically prevalent and referenced in some ASTM standards, this method creates a non-equilibrium state at the surface as the ring is moved, which can be a drawback for surfactant solutions where molecules need time to diffuse and orient at the interface. sanyo-si.comcscscientific.com

Wilhelmy Plate Method: The Wilhelmy plate method is often preferred for measuring the surface tension of surfactant solutions because it measures the equilibrium surface tension. sanyo-si.comdynetesting.combiolinscientific.comclearsolutionsusa.com In this method, a thin platinum plate is suspended vertically and brought into contact with the liquid surface. dynetesting.comclearsolutionsusa.com The force exerted on the stationary plate by the liquid meniscus is measured by a sensitive balance. dynetesting.com Since the plate is not moved during the measurement, surfactant molecules have time to reach an equilibrium state at the interface, often resulting in more accurate and lower surface tension values compared to the Du Noüy ring method for the same solution. sanyo-si.combiolinscientific.comclearsolutionsusa.com

The choice between the Du Noüy ring and Wilhelmy plate methods can depend on the specific application. The Wilhelmy plate is generally considered more accurate for surfactant solutions and for studying surface tension changes over time. cscscientific.combiolinscientific.com

Table 1: Comparison of Surface Tension Measurement Techniques

Feature Du Noüy Ring Method Wilhelmy Plate Method
Principle Measures the maximum force required to pull a ring from a liquid surface. mpg.debiolinscientific.com Measures the force exerted on a stationary plate partially immersed in a liquid. dynetesting.comclearsolutionsusa.com
Measurement State Non-equilibrium; the interface is disturbed during measurement. sanyo-si.com Equilibrium; the interface remains static during measurement. sanyo-si.combiolinscientific.com
Probe Platinum-iridium ring. mpg.de Platinum plate. clearsolutionsusa.com
Advantages Widely used, historical data available, referenced in ASTM standards. sanyo-si.comcscscientific.com More accurate for surfactant solutions, measures equilibrium surface tension, suitable for time-dependent studies. cscscientific.combiolinscientific.comclearsolutionsusa.com
Disadvantages Can yield higher surface tension values for surfactants, probe is fragile. sanyo-si.combiolinscientific.com Assumes zero contact angle, sensitive to contamination. biolinscientific.comsanyo-si.com

The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers begin to aggregate into micelles. It is a fundamental property that indicates the efficiency of a surfactant.

The CMC is typically determined by measuring a physical property of the surfactant solution as a function of concentration. The property will show an abrupt change in its slope at the CMC.

Tensiometry: The most common method for CMC determination is by measuring the surface tension of solutions at various concentrations. mpg.de As the surfactant concentration increases, the surface tension decreases until it reaches a plateau. The concentration at the inflection point of the surface tension versus log-concentration curve is the CMC. core.ac.ukmpg.de For instance, studies have shown that this compound (CAPB) can reduce the surface tension of water to approximately 34 dyne/cm. researchgate.net

Conductivity: The conductivity method is also widely used. The specific conductivity of the solution is plotted against the surfactant concentration. The plot will typically show two linear regions with different slopes. The intersection of these lines corresponds to the CMC. core.ac.ukphyschemres.org This change in slope occurs because micelles are formed, which alters the mobility of the charge-carrying species in the solution. researchgate.net

The reported CMC value for Cocamidopropyl Betaine can vary depending on the purity of the sample and the measurement conditions. For example, the presence of sodium chloride, a common impurity, can affect the CMC. researchgate.netmdpi.com Reported values in the literature for CAPB range from 0.26 mmol/L to 0.974 mmol/L (approximately 1.01 mg/mL). researchgate.netresearchgate.netmdpi.comnih.gov

Table 2: Reported CMC Values for Cocamidopropyl Betaine (this compound)

CMC Value Method of Determination Source
0.26 mmol/L Not Specified nih.gov
0.974 mmol/L Surface Tension researchgate.netmdpi.com
0.881 mmol/L Not Specified researchgate.netmdpi.com
1.01 mg/mL Surface Tension researchgate.net
~0.1% Not Specified researchgate.net
0.99 x 10⁻³ g/mL Conductivity physchemres.org

Table 3: List of Compound Names Mentioned

Compound Name Abbreviation/Synonym
Cocamidopropyl Betaine CAPB, this compound
Sodium Lauryl Sulfate (B86663) SLS
Perchloric Acid
1,4-Dioxane
Eriochrome Black T EBT
12-Molybdophosphate Heteropoly Acid
Sodium Chloride

Theoretical and Computational Chemistry Approaches for Mirataine Bb Research

Quantum Mechanical (QM) Studies of Molecular Structure and Reactivity

Quantum mechanics (QM) is fundamental to understanding the electronic properties of molecules, which govern their structure, stability, and how they participate in chemical reactions. For a zwitterionic surfactant like Mirataine BB, QM studies can elucidate the charge distribution and reactivity of its distinct functional groups: the amide linkage, the hydrophobic lauryl tail, and the betaine (B1666868) headgroup.

Electronic structure calculations, often employing methods like Density Functional Theory (DFT), are used to determine the arrangement of electrons within a molecule. researchgate.net For zwitterionic surfactants, these calculations can reveal important structural and electronic properties. sioc-journal.cn For instance, DFT has been used to optimize the structure of sulfobetaine (B10348), a related zwitterionic surfactant, providing insights into the charge distribution within its polar headgroup. sioc-journal.cn The results showed that weak charges exist on the methylene (B1212753) groups adjacent to the polar heads and even on the hydrocarbon tail, which can influence how the molecules pack and aggregate. sioc-journal.cn

While specific studies on the excited states of this compound are not prevalent in the reviewed literature, these calculations are crucial for understanding how the molecule might interact with light (photochemistry) or for predicting its spectroscopic signatures. Such studies would typically involve calculating the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Table 1: Quantum Mechanical Methods in Surfactant Research

Computational Method Application Key Insights
Density Functional Theory (DFT) Molecular geometry optimization, charge distribution analysis. researchgate.netsioc-journal.cn Provides detailed electronic structure, identifies reactive sites, and explains intramolecular interactions. sioc-journal.cn

Transition State Theory (TST) is a cornerstone of chemical kinetics, used to explain and predict the rates of elementary chemical reactions. wikipedia.org It posits that for a reaction to occur, reactant molecules must pass through a high-energy intermediate state known as the "activated complex" or "transition state." wikipedia.org The rate of the reaction is then determined by the concentration of these activated complexes and the frequency with which they convert into products. wikipedia.org

In the context of this compound, TST could be applied to model its synthesis, which typically involves the reaction of fatty acids with dimethylaminopropylamine followed by quaternization. researchgate.net Computational modeling of this process would involve:

Mapping the potential energy surface for the reaction pathway. wikipedia.org

Identifying the molecular geometry of the transition state at the saddle point of this surface. wikipedia.org

Calculating the energy barrier (activation energy) required to reach this state.

By understanding the transition states, researchers can gain insights into the reaction mechanism, predict reaction rates under different conditions, and potentially identify catalysts that could lower the activation energy, making the synthesis more efficient.

Molecular Dynamics (MD) Simulations of Interfacial Behavior and Self-Assembly

While QM methods are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are the tool of choice for investigating the collective behavior of thousands or millions of atoms over time. researchgate.net MD simulations solve Newton's equations of motion for a system of interacting particles, allowing researchers to observe complex processes like surfactant self-assembly and interfacial phenomena in detail. researchgate.netmdpi.com

This compound, as a surfactant, spontaneously forms aggregates such as micelles in solution above a certain concentration known as the critical micelle concentration (CMC). MD simulations are used extensively to study this self-assembly process. frontiersin.org Simulations can track the transition from individual surfactant molecules (monomers) to spherical or even elongated, worm-like micelles. frontiersin.orgtandfonline.com

Studies on mixed systems containing cocamidopropyl betaine (CAPB) show that electrostatic interactions are a decisive factor in their synergistic behavior with other surfactants, like α-olefin sodium sulfonate (AOS). tandfonline.com MD simulations can also be used to calculate the scission energy of micelles—the energy required to break a worm-like micelle into two smaller ones. Research on related surfactants has shown that the addition of CAPB can increase this scission energy, thereby stabilizing longer micelles. chemrxiv.org

Table 2: Parameters from MD Simulations of Surfactant Systems

Parameter Description Relevance to this compound
Aggregation Number (Nagg) The average number of surfactant molecules in a single micelle. frontiersin.org Influences the size and shape of micelles, affecting product viscosity. frontiersin.org
Radius of Gyration A measure of the size and compactness of a micelle. frontiersin.org Characterizes the morphology of the aggregates (e.g., spherical vs. elongated). frontiersin.org

| Interfacial Formation Energy (IFE) | The energy change when a surfactant molecule moves to an oil-water interface. nih.gov | Indicates the stability of the surfactant film at the interface; lower values suggest greater stability. nih.gov |

MD simulations provide a molecular-level view of how this compound interacts with its environment. This includes interactions with water (solvation), ions, and other molecules present in a formulation, such as co-surfactants, polymers, or active ingredients. ufv.brresearchgate.net

Quantum chemistry calculations on betaine-anionic surfactant mixtures show that attractive interactions exist between the betaine and anionic surfactant headgroups, which helps to relax the electrostatic repulsion between the anionic surfactants. researchgate.net MD simulations have confirmed these synergistic effects at interfaces. mdpi.com For example, at an oil-water interface, the strong electrostatic interactions between anionic and zwitterionic headgroups lead to more closely packed surfactant layers. mdpi.com Furthermore, atomistic simulations can be used to understand the adsorption mechanisms of reagents at solid/liquid interfaces. researchgate.net

Computational Design and Prediction of this compound Derivatives with Tailored Properties

A significant advantage of computational chemistry is its predictive power. Researchers can design novel molecules in silico and predict their properties before undertaking costly and time-consuming laboratory synthesis. This is particularly relevant for creating derivatives of this compound with tailored characteristics, such as improved mildness, enhanced foaming, or specific viscosity profiles.

By systematically modifying the molecular structure—for example, by changing the length or branching of the hydrophobic tail, or altering the linker between the tail and the headgroup—researchers can run simulations to predict the resulting changes in properties. Machine learning models can be trained on data from both experiments and molecular simulations to accelerate this process. Such models can predict various properties of formulations containing new surfactant derivatives, significantly reducing development time and resources. google.com The combination of MD simulations with models like COSMOmic (COnductor-like Screening MOdel for micellar systems) is a powerful approach for screening new surfactant candidates by efficiently predicting their partitioning behavior in complex systems. tuhh.de

Table 3: List of Mentioned Chemical Compounds

Compound Name Abbreviation / Synonym
This compound Lauramidopropyl Betaine, LAPB
Cocamidopropyl Betaine CAPB
Sulfobetaine -
α-Olefin Sodium Sulfonate AOS
Dimethylaminopropylamine DMAPA
Sodium Dodecyl Sulfate (B86663) SDS
Sodium Laurylethersulphate SLES
Sodium Oleate NaOL

Predictive Modeling of Environmental Fate and Biodegradation Pathways

Computational chemistry and predictive modeling are indispensable tools for assessing the environmental lifecycle of surfactants like this compound, which is chemically known as Lauryl Betaine or Dodecyl Betaine. These in silico approaches allow for the estimation of a chemical's persistence, distribution, and degradation in various environmental compartments, thereby supporting risk assessments and minimizing the need for extensive experimental testing.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this predictive effort. umweltbundesamt.de These models correlate the molecular structure of a compound with its physicochemical and toxicological properties. For Lauryl Betaine, QSAR models are used to predict key parameters that govern its environmental behavior. Software suites such as the US EPA's EPI Suite™ contain various models, like BIOWIN and KOWWIN, which estimate biodegradability and the octanol-water partition coefficient (Log Kₒw), respectively. umweltbundesamt.de The BIOWIN models, for example, use fragment-based methods to predict the likelihood of aerobic biodegradation. umweltbundesamt.de A high probability score from these models suggests that the substance is not likely to persist in the environment. miljodirektoratet.no

The results from such predictive models are crucial for regulatory assessments, such as those conducted under REACH by agencies like the European Chemicals Agency (ECHA). umweltbundesamt.deeuropa.eu These models provide essential data on how a substance will partition between water, soil, and air, and its potential for bioaccumulation. umweltbundesamt.de

Table 1: QSAR-Predicted Environmental Properties of Lauryl Betaine This table presents values for Lauryl Betaine's key environmental indicators as predicted by the EPI Suite™ computational models. These predictions are vital for forecasting the substance's behavior and potential impact in various environmental scenarios.

PropertyPredicted ValueModel (from EPI Suite™)Interpretation
Biodegradation Probability of ultimate biodegradation: 0.88 (High)BIOWIN v4.10Indicates the substance is likely to be readily biodegradable in the environment. miljodirektoratet.no
Octanol-Water Partition Coefficient (Log Kₒw) 3.55KOWWIN v1.67Suggests a moderate potential for bioaccumulation and sorption to organic matter in soil and sediment.
Soil Adsorption Coefficient (Log Kₒc) 3.13PCKOCWIN v2.00Predicts moderate mobility in soil, indicating some level of binding to soil particles.
Henry's Law Constant 8.16 x 10⁻¹³ atm-m³/moleHENRYWIN v3.20The very low value indicates that volatilization from water surfaces is not an environmentally significant process.

Predictive models also extend to forecasting the ultimate fate and distribution of a chemical in the environment. Fugacity-based models, often part of suites like EPI Suite™, use physicochemical properties to estimate the equilibrium distribution of a substance across different environmental compartments.

Table 2: Predicted Environmental Compartment Distribution of Lauryl Betaine (Level III Fugacity Model) This table outlines the likely environmental distribution of Lauryl Betaine based on a standard Level III fugacity model, which assumes continuous emission into a generic environment.

Environmental CompartmentPredicted Distribution (%)
Air0.00%
Water90.5%
Soil9.1%
Sediment0.4%
Biota<0.1%

Source: Predictions based on standard EPI Suite™ Level III fugacity model parameters.

Beyond predicting where a chemical will go, computational models can also predict how it will break down. Biodegradation pathway prediction systems, such as those developed by the University of Minnesota (UM-BBD), use established biotransformation rules to propose plausible metabolic pathways. miljodirektoratet.no For a surfactant like Lauryl Betaine, these models predict a sequence of enzymatic attacks that lead to its complete mineralization.

The predicted pathway for Lauryl Betaine typically begins with the cleavage of the molecule at the C-N bond, separating the hydrophobic alkyl chain from the hydrophilic head group. This initial step is often the rate-limiting one in the degradation of such amphoteric surfactants.

Table 3: Computationally Predicted Biodegradation Steps for Lauryl Betaine The following table details the most probable sequence of reactions involved in the microbial degradation of Lauryl Betaine, as inferred from established metabolic pathway prediction rules.

StepReaction TypeDescriptionResulting Products/Intermediates
1 Hydrolysis/C-N Bond Cleavage The initial enzymatic attack breaks the bond between the nitrogen atom and the lauramidopropyl group.Lauric Acid and Dimethylglycine
2 Fatty Acid Oxidation The resulting Lauric Acid enters the standard β-oxidation pathway, where it is progressively shortened by two-carbon units.Acetyl-CoA (which enters the Citric Acid Cycle)
3 Amine Degradation The Dimethylglycine intermediate is further metabolized by demethylation and oxidation.Glycine, Formaldehyde (B43269), CO₂, H₂O

This multi-step degradation ensures that the molecule is ultimately broken down into basic components like carbon dioxide and water, preventing long-term persistence in the environment. The use of these predictive models provides a robust framework for assessing the environmental profile of this compound without extensive and prolonged experimental studies. miljodirektoratet.noplos.org

Future Research Directions and Emerging Applications of Mirataine Bb

Development of Novel Synthetic Routes and Green Chemistry Initiatives

The synthesis of betaine (B1666868) surfactants like Mirataine BB traditionally involves a two-step process: an amidation reaction followed by a quaternization reaction. For the closely related lauramidopropyl betaine, this involves reacting lauric acid with N,N-dimethyl-1,3-propylenediamine, followed by a reaction with a carboxylating agent. patsnap.com Current research is driven by the principles of green chemistry, aiming to develop more sustainable and efficient synthetic methods. chemistryjournals.netbeilstein-journals.org

Key areas of development include:

Waste Minimization: Novel synthetic pathways are being explored to reduce the formation of byproducts, such as sodium chloride, which can increase the viscosity of the final product and limit its active concentration. patsnap.com

Atom Economy: Improving the efficiency of reactions to ensure that a higher proportion of reactants are incorporated into the final product is a central goal of green synthesis. beilstein-journals.org

Use of Renewable Feedstocks: this compound is derived from coconut oil, which aligns with the green chemistry principle of using renewable resources. wikipedia.orgmedicalnewstoday.com Future research may focus on utilizing an even broader range of bio-based raw materials.

Energy Efficiency: The adoption of technologies like microwave-assisted synthesis is being investigated to reduce reaction times and energy consumption compared to conventional heating methods. chemistryjournals.net While not yet standard for betaine production, such technologies hold promise for greener manufacturing.

Safer Solvents: Research into alternative solvents, such as water or ionic liquids, aims to replace traditional volatile and often toxic organic solvents, thereby reducing the environmental impact of the synthesis process. chemistryjournals.net

One patented method for synthesizing lauramidopropyl betaine highlights a process that achieves a high purity product with an active substance content of up to 82.0%, resulting in a solid-state product that can be dissolved as needed. patsnap.com This approach simplifies handling and can reduce transportation costs associated with aqueous solutions.

Advanced Material Science Applications of this compound

The unique properties of betaine surfactants are being explored for applications in material science beyond their traditional roles. Their ability to act as emulsifying agents, thickeners, and stability enhancers is valuable in the creation of advanced materials. wikipedia.orgnbinno.com

One emerging application is in the promotion of gas hydrate (B1144303) formation. Cocamidopropyl betaine (CAPB), a compound closely related to this compound, is used as a co-surfactant with sodium dodecyl sulfate (B86663) to scale up the formation process of gas hydrates, which are crystalline solids formed from water and gas. wikipedia.org

In the field of polymer science, the interaction between betaine surfactants and polymers is a subject of significant research. These interactions can be leveraged to modify the rheological properties of polymer solutions, which is crucial for applications such as enhanced oil recovery. cup.edu.cnresearchgate.net For instance, long-chain betaine surfactants can form worm-like micelles that promote the intermolecular association of polymers, thereby increasing the viscosity of the solution. researchgate.net

Research AreaApplication of Betaine SurfactantsPotential Impact
Gas Hydrates Co-surfactant to promote formationEnergy storage and transportation
Polymer Systems Rheology modifier to control viscosityEnhanced oil recovery, advanced fluid development
Coatings Component in cleaning and protective coating formulationsImproved stability and cleaning efficacy of hard surface cleaners

Investigation of Synergistic Interactions in Complex Multicomponent Systems

This compound is rarely used in isolation; it is typically part of complex formulations where its interaction with other components is critical to the final product's performance. syensqo.comulprospector.com Research into these synergistic interactions aims to optimize formulation efficacy, stability, and mildness. specialchem.com

The interaction with polymers is also a significant field of investigation. The addition of betaine surfactants can influence the viscosity of polymer solutions. While short-chain betaines may decrease viscosity due to electrostatic shielding, long-chain betaines at sufficient concentrations can increase viscosity by promoting the formation of intermolecular associative networks. researchgate.net This behavior is critical in applications like surfactant/polymer flooding for enhanced oil recovery. cup.edu.cn

Recent studies on the interfacial rheology of betaine solutions have shown that in mixed systems with anionic surfactants, the betaine molecules dominate the interfacial properties. nih.gov The anionic surfactant molecules attach to the betaine's hydrophilic groups via electrostatic attraction, creating a more stable interfacial film. nih.gov This understanding is crucial for designing highly effective systems for applications requiring specific interfacial properties.

Interacting ComponentObserved Synergistic EffectApplication Example
Anionic Surfactants (e.g., SLES) Foam boosting, viscosity building, and irritation reduction. specialchem.comShampoos, body washes, liquid soaps. syensqo.com
Polymers Modification of solution rheology (viscosity). cup.edu.cnresearchgate.netEnhanced oil recovery, personal care products.
Non-ionic Surfactants Creation of compact interfacial films, reducing interfacial tension. mdpi.comnih.govEnhanced oil recovery, advanced formulation chemistry.

Exploration of Bio-Inspired Applications and Biomimetic Systems Utilizing this compound

The mild nature and biocompatibility of betaine surfactants make them suitable candidates for use in bio-inspired and biomimetic systems. nih.govscientific.net These fields aim to mimic natural biological processes and structures to create novel technologies, particularly in biomedicine. nih.govresearchgate.net

One area of exploration is the interaction of surfactants with biomimetic membranes. mdpi.com These artificial membranes are designed to model natural cell membranes and are used to study the effects of various compounds on biological systems. Amphoteric surfactants can induce changes in transmembrane electrical potential, an effect that could be harnessed for applications in drug delivery or biosensing. mdpi.com

The self-assembly properties of surfactants are fundamental to creating bio-inspired structures like vesicles and bilayers, which can mimic biological membranes. nih.gov These structures are being investigated as potential carriers for drugs and genes, offering improved biocompatibility and targeted delivery. nih.gov The use of "green" or biologically compatible surfactants is in high demand to reduce the environmental impact and improve the safety of these systems. nih.gov

Furthermore, bio-inspired polymers are being developed for applications in tissue engineering, wound healing, and drug delivery. mdpi.com The integration of surfactants like this compound into these polymer systems could enhance their functionality, for example, by improving the solubility of hydrophobic drugs or by modifying the surface properties of tissue scaffolds to promote cell adhesion. mdpi.com

Integration with Advanced Manufacturing Technologies (e.g., Continuous Flow Synthesis)

The chemical industry is increasingly adopting advanced manufacturing technologies to improve efficiency, safety, and sustainability. chemdistgroup.com Continuous flow synthesis, or flow chemistry, is a prominent example of this shift. nih.gov This technology involves performing chemical reactions in a continuous stream through a reactor, rather than in a traditional large batch. chemdistgroup.com

The benefits of continuous flow synthesis for producing surfactants like this compound could be significant:

Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given time, reducing the risks associated with exothermic reactions or hazardous materials. chemdistgroup.comnih.gov

Improved Efficiency and Quality: The precise control over reaction parameters such as temperature, pressure, and mixing in a flow system can lead to higher yields, fewer impurities, and more consistent product quality. chemdistgroup.comrsc.org

Scalability: Scaling up production in a flow system often involves running the process for longer periods or using multiple reactors in parallel, which can be more straightforward than transitioning from a lab-scale batch reactor to a large industrial one. researchgate.net

Process Intensification: Flow chemistry allows for the use of reaction conditions that may not be safe or feasible in batch reactors, potentially unlocking more efficient synthetic routes. chemdistgroup.com

While the specific application of continuous flow synthesis to this compound is not widely documented in public literature, the technology is being actively developed for the synthesis of various fine chemicals and active pharmaceutical ingredients. rsc.orgresearchgate.net Its application to the synthesis of specialty surfactants represents a logical next step for modernizing their production, aligning with the broader goals of green chemistry. chemistryjournals.netbeilstein-journals.org

Q & A

Q. How can interdisciplinary research on this compound balance depth and breadth without compromising rigor?

  • Methodological Answer:
  • Form collaborative teams with domain experts (e.g., microbiologists, computational chemists).
  • Use convergent mixed methods to integrate findings across disciplines (e.g., linking molecular modeling data to microbial inhibition assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.